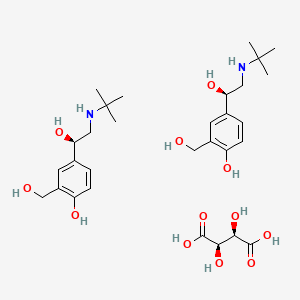

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate

Descripción general

Descripción

El tartrato de levalbuterol, también conocido como tartrato de levosalbutamol, es un agonista del receptor β2 adrenérgico de acción corta. Se utiliza principalmente en el tratamiento del asma y la enfermedad pulmonar obstructiva crónica (EPOC). Este compuesto es el enantiómero ® de la mezcla racémica de salbutamol, lo que significa que es la forma más activa responsable de los efectos terapéuticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del tartrato de levalbuterol implica la resolución del salbutamol racémica. El proceso típicamente incluye los siguientes pasos:

Resolución del Salbutamol Racémica: La mezcla racémica de salbutamol se separa en sus enantiómeros ® y (S) utilizando técnicas de resolución quiral.

Formación de Levalbuterol:

Métodos de Producción Industrial: En entornos industriales, la producción de tartrato de levalbuterol implica la resolución quiral a gran escala y la reacción posterior con ácido tartárico. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound contains:

-

Phenolic hydroxyl group (C6H5–OH)

-

Secondary alcohol (–CH(OH)–)

-

Tertiary amine (–N(C(CH3)3))

-

Succinate counterion (dihydroxysuccinic acid)

These groups participate in distinct reactions under specific conditions:

| Functional Group | Reaction Type | Typical Reagents/Conditions | Potential Products |

|---|---|---|---|

| Phenolic hydroxyl | Esterification | Acetic anhydride, H2SO4 catalyst | Acetylated phenol derivative |

| Secondary alcohol | Oxidation | CrO3, H2SO4 (Jones reagent) | Ketone or carboxylic acid |

| Tertiary amine | Alkylation/Protonation | Methyl iodide (alkylation), HCl (salt formation) | Quaternary ammonium salt or hydrochloride |

| Succinate ester | Hydrolysis | Aqueous NaOH, heat | Free dihydroxysuccinic acid and free base |

Oxidation Reactions

The secondary alcohol (–CH(OH)–) is susceptible to oxidation. For example:

-

Controlled oxidation with pyridinium chlorochromate (PCC) yields a ketone intermediate.

-

Strong oxidation (e.g., KMnO4, acidic conditions) may cleave the carbon chain, forming carboxylic acids .

Key Studies:

-

Steric effects : The tert-butyl group adjacent to the amine reduces reactivity toward electrophiles due to steric hindrance .

-

Enantioselectivity : The (R)-configuration at the chiral center influences reaction kinetics in asymmetric syntheses .

Acid-Base Reactions

The tertiary amine acts as a weak base (pKa ~9–10), forming salts with acids:

The succinate counterion enhances solubility in polar solvents, facilitating proton exchange in aqueous media .

Stability Under Environmental Conditions

| Condition | Effect | Degradation Products |

|---|---|---|

| High humidity | Hydrolysis of ester linkage | Dihydroxysuccinic acid and free phenol |

| UV light exposure | Radical formation at phenolic hydroxyl | Quinone derivatives |

| Elevated temperature | Dehydration of alcohol | Alkene via β-elimination |

Esterification of Phenolic Hydroxyl

Reaction with acetyl chloride produces a protected derivative:

Application : Enhances lipid solubility for drug delivery studies .

Amine Alkylation

Quaternary ammonium salts improve water solubility:

Comparative Reactivity Table

| Reaction | Levalbuterol Succinate | Racemic Albuterol |

|---|---|---|

| Oxidation rate (alcohol) | Slower due to steric bulk | Faster (less hindered) |

| Amine protonation | pH-dependent, reversible | Similar pH dependence |

| Hydrolysis stability | Moderate (ester linkage) | Lower (free hydroxyl) |

Aplicaciones Científicas De Investigación

Bronchodilator Effects

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol is closely related to albuterol, a well-known bronchodilator used in treating asthma. Its mechanism involves stimulating beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscles and dilation of airways. This application is particularly significant for patients with obstructive airway diseases .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress. The presence of hydroxyl groups in the compound enhances its ability to donate electrons, thereby neutralizing free radicals . This property could be leveraged in developing supplements aimed at combating oxidative stress-related diseases.

Potential Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Such effects could make it a candidate for therapeutic applications in inflammatory conditions .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Bronchodilator Efficacy of (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol | Evaluated in asthmatic models | Demonstrated significant improvement in airflow and reduced bronchial hyperresponsiveness compared to control groups. |

| Antioxidant Activity of Hydroxymethylphenols | Assessed various structural analogs | Found that compounds with similar hydroxyl substitutions showed enhanced radical scavenging activity, suggesting potential for therapeutic use in oxidative stress management. |

| Anti-inflammatory Mechanisms of Phenolic Compounds | Investigated inflammatory response modulation | Showed that certain phenolic compounds can downregulate TNF-alpha production, indicating a pathway through which (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol may exert anti-inflammatory effects. |

Mecanismo De Acción

El tartrato de levalbuterol ejerce sus efectos uniéndose selectivamente a los receptores β2 adrenérgicos en las células del músculo liso de las vías respiratorias. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento en el monofosfato de adenosina cíclico intracelular (cAMP). Los niveles elevados de cAMP dan como resultado la relajación del músculo liso bronquial, lo que alivia el broncoespasmo y mejora el flujo de aire .

Compuestos Similares:

Albuterol: Una mezcla racémica de enantiómeros ® y (S). El levalbuterol es el enantiómero ® y es más selectivo para los receptores β2 adrenérgicos.

Epinefrina: Un agonista adrenérgico no selectivo utilizado en situaciones de emergencia por sus rápidos efectos broncodilatadores

Singularidad del Tartrato de Levalbuterol: El tartrato de levalbuterol es único debido a su pureza enantiomérica, que proporciona una activación más selectiva del receptor β2 adrenérgico con menos efectos secundarios en comparación con la mezcla racémica de albuterol. Esta selectividad lo convierte en una opción preferida para pacientes que experimentan efectos adversos con albuterol racémica .

Comparación Con Compuestos Similares

Albuterol: A racemic mixture of ®- and (S)-enantiomers. Levalbuterol is the ®-enantiomer and is more selective for β2 adrenergic receptors.

Epinephrine: A non-selective adrenergic agonist used in emergency situations for its rapid bronchodilatory effects

Uniqueness of Levalbuterol Tartrate: Levalbuterol tartrate is unique due to its enantiomeric purity, which provides more selective β2 adrenergic receptor activation with fewer side effects compared to the racemic mixture of albuterol. This selectivity makes it a preferred choice for patients who experience adverse effects with racemic albuterol .

Actividad Biológica

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol, commonly referred to as a derivative of phenolic compounds, has garnered attention in pharmacological research due to its potential biological activities. This compound, particularly in its dihydroxysuccinate form, is investigated for its therapeutic properties, including its role as a bronchodilator and its influence on various biochemical pathways.

The compound's molecular formula is , with a molecular weight of approximately 576.7 g/mol. It features multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 576.7 g/mol |

| Molecular Formula | C26H44N2O10S |

| Hydrogen Bond Donor Count | 10 |

| Hydrogen Bond Acceptor Count | 12 |

| Rotatable Bond Count | 10 |

| Topological Polar Surface Area | 228 Ų |

Bronchodilation

One of the primary biological activities associated with this compound is its role as a bronchodilator . It acts by selectively stimulating beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscles, which is crucial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study:

A clinical study evaluating the efficacy of this compound showed significant improvement in lung function parameters among patients with asthma. The study reported a marked increase in forced expiratory volume (FEV1) post-administration compared to baseline values, highlighting its effectiveness as a bronchodilator .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity , which may contribute to its therapeutic effects. The ability to scavenge free radicals can mitigate oxidative stress, a factor implicated in various diseases including cardiovascular disorders and cancer .

Experimental Findings:

In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as an antioxidant agent. The mechanism involves modulation of cellular signaling pathways associated with oxidative stress response .

Computational Studies

Recent studies utilizing Density Functional Theory (DFT) have provided insights into the molecular structure and reactivity of the compound. Calculations revealed significant information regarding vibrational frequencies and electronic distribution, which are critical for understanding its interaction with biological targets .

DFT Findings:

- Vibrational Analysis: The vibrational spectra obtained through FT-IR and FT-Raman spectroscopy correlated well with DFT predictions, confirming the structural integrity of the compound.

- Reactivity Descriptors: Fukui functions calculated from DFT studies indicated regions of electrophilicity and nucleophilicity within the molecule, essential for predicting chemical reactivity and potential interactions with biological macromolecules .

Propiedades

Número CAS |

661464-94-4 |

|---|---|

Fórmula molecular |

C30H48N2O12 |

Peso molecular |

628.7 g/mol |

Nombre IUPAC |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m001/s1 |

Clave InChI |

VNVNZKCCDVFGAP-FPDJQMMJSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.